H-Arg(MTR)-OH

Description

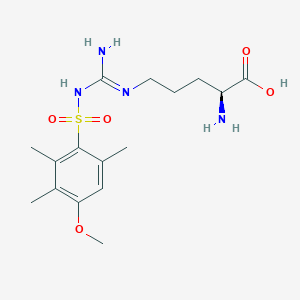

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O5S/c1-9-8-13(25-4)10(2)11(3)14(9)26(23,24)20-16(18)19-7-5-6-12(17)15(21)22/h8,12H,5-7,17H2,1-4H3,(H,21,22)(H3,18,19,20)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUSAEZSSVDNYPO-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)N)N)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)N)N)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

H-Arg(MTR)-OH: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of Nω-(4-Methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine in Peptide Synthesis

H-Arg(MTR)-OH, chemically known as Nω-(4-Methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine, is a critical arginine derivative employed in solid-phase peptide synthesis (SPPS). The MTR (4-methoxy-2,3,6-trimethylbenzenesulfonyl) group serves as a protecting moiety for the guanidino function of the arginine side chain. This guide provides a comprehensive overview of its properties, synthesis, application in peptide synthesis, and the associated experimental protocols for researchers, scientists, and drug development professionals.

Core Concepts and Properties

The MTR group is a sulfonyl-based protecting group utilized to prevent the highly basic guanidino group of arginine from participating in unwanted side reactions during peptide chain elongation. It is characterized by its significant acid stability compared to other commonly used arginine protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl). This higher stability necessitates harsher acidic conditions for its removal, a critical consideration in the design of peptide synthesis strategies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₆H₂₆N₄O₅S |

| Molar Mass | 386.47 g/mol |

| Appearance | White to off-white powder |

| Solubility | Slightly soluble in water; soluble in organic solvents like methanol and DMSO.[1] |

| Melting Point | 196 - 199 °C (for the cyclohexylammonium salt)[2] |

| Optical Rotation ([α]²⁰/D) | +6.5 ± 0.5° (c=1 in MeOH, for the cyclohexylammonium salt)[2] |

| Storage Conditions | 2-8°C, inert atmosphere, keep in a dark and dry place.[1] |

Synthesis of this compound

-

Protection of the α-amino and carboxyl groups of arginine: To prevent side reactions, the α-amino and carboxyl groups of L-arginine are typically protected before the introduction of the MTR group.

-

Sulfonylation of the guanidino group: The protected arginine is then reacted with MTR-Cl in the presence of a base to facilitate the sulfonylation of the guanidino group.

-

Deprotection of the α-amino and carboxyl groups: Finally, the protecting groups from the α-amino and carboxyl functions are removed to yield this compound.

The workflow for the synthesis of this compound can be visualized as follows:

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used in its Nα-Fmoc protected form, Fmoc-Arg(MTR)-OH, for Fmoc-based solid-phase peptide synthesis. The Fmoc group is a base-labile protecting group for the α-amino group, allowing for its selective removal during each cycle of peptide chain elongation without affecting the acid-labile MTR group.

Experimental Protocol: Incorporation of Fmoc-Arg(MTR)-OH in SPPS

The following is a generalized protocol for the coupling of Fmoc-Arg(MTR)-OH onto a resin-bound peptide chain.

-

Resin Preparation: The peptide-resin with a free N-terminal amine is swelled in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Amino Acid Activation: Fmoc-Arg(MTR)-OH is pre-activated using a coupling reagent. A common activation solution consists of:

-

Fmoc-Arg(MTR)-OH (3-5 equivalents relative to resin loading)

-

A coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (equivalent to the amino acid).

-

A base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the coupling agent).

-

The components are dissolved in a minimal amount of DMF.

-

-

Coupling Reaction: The activated Fmoc-Arg(MTR)-OH solution is added to the swelled resin. The reaction is allowed to proceed for 1-2 hours at room temperature with agitation.

-

Washing: After the coupling reaction, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.

-

Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.

The workflow for a single coupling cycle in SPPS using Fmoc-Arg(MTR)-OH is depicted below:

Cleavage of the MTR Protecting Group

The final step in the synthesis of an arginine-containing peptide is the cleavage of the side-chain protecting groups and the release of the peptide from the solid support. Due to the acid stability of the MTR group, its removal requires strong acidic conditions, typically with extended reaction times.

Experimental Protocol: MTR Group Cleavage

A standard protocol for the cleavage of the MTR group from a synthesized peptide is as follows:

-

Reagent Preparation: A cleavage cocktail is prepared. A common mixture consists of:

-

Trifluoroacetic acid (TFA)

-

A scavenger to prevent side reactions. Phenol (5% w/w) is often used.

-

-

Cleavage Reaction: The peptide-resin is treated with the cleavage cocktail (approximately 10 mL per gram of resin). The reaction is typically carried out for several hours (e.g., 7.5 hours) at room temperature.

-

Monitoring: The progress of the cleavage can be monitored by High-Performance Liquid Chromatography (HPLC).

-

Peptide Precipitation: After complete cleavage, the TFA is evaporated, and the crude peptide is precipitated by the addition of cold diethyl ether.

-

Purification: The precipitated peptide is then purified, typically by reverse-phase HPLC.

The workflow for the cleavage and deprotection of a peptide containing Arg(MTR) is illustrated below:

Quantitative Data and Characterization

Precise quantitative data for the synthesis and characterization of this compound are not extensively available in public literature. However, commercial suppliers of the Fmoc-protected version, Fmoc-Arg(MTR)-OH, typically provide a purity of ≥98.0% as determined by HPLC.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the standard method for assessing the purity of this compound and peptides containing this residue. A typical analysis involves a reversed-phase C18 column with a gradient elution using a mobile phase of water and acetonitrile, both containing a small amount of an ion-pairing agent like TFA. Detection is commonly performed using a UV detector at a wavelength of around 210-220 nm.

| Parameter | Typical Condition |

| Column | Reversed-phase C18 |

| Mobile Phase A | Water with 0.1% TFA |

| Mobile Phase B | Acetonitrile with 0.1% TFA |

| Gradient | Linear gradient of Mobile Phase B |

| Detection | UV at 210-220 nm |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR spectral data for this compound are not readily found in publicly accessible databases. For the unprotected L-arginine in D₂O, characteristic ¹³C NMR signals appear at approximately 174 ppm (carboxyl), 157 ppm (guanidinium carbon), 55 ppm (α-carbon), 41 ppm (δ-carbon), 28 ppm (β-carbon), and 24 ppm (γ-carbon). The introduction of the MTR group would significantly shift the signals of the guanidinium and adjacent carbons, and introduce new signals corresponding to the aromatic ring and methyl groups of the MTR moiety.

Potential Side Reactions

The use of the MTR group is associated with potential side reactions, particularly during the harsh acidic cleavage step. These include:

-

O-sulfonation of serine and threonine residues: The cleaved MTR group can react with the hydroxyl groups of serine and threonine residues.

-

Modification of tryptophan residues: The indole ring of tryptophan is susceptible to modification by the cleaved sulfonyl group. The use of scavengers in the cleavage cocktail is crucial to minimize these side reactions.

Conclusion

This compound is a valuable tool in peptide synthesis, particularly for sequences where a more acid-stable arginine protecting group is desired. Its successful application requires careful consideration of the cleavage conditions due to the robustness of the MTR group. This guide provides a foundational understanding of its properties and use, intended to aid researchers in the strategic design and execution of their peptide synthesis endeavors. For critical applications, it is recommended to obtain lot-specific analytical data from the supplier for the starting material.

References

An In-depth Technical Guide to H-Arg(MTR)-OH: Structure, Properties, and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-ω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine (H-Arg(MTR)-OH), a key building block in peptide synthesis. This document details its chemical structure, physicochemical properties, and its application in the synthesis of arginine-containing peptides, with a focus on experimental protocols and the biological context of the parent amino acid, L-arginine.

Chemical Structure and Physicochemical Properties

This compound is a derivative of the amino acid L-arginine where the guanidino group of the side chain is protected by a 4-methoxy-2,3,6-trimethylbenzenesulfonyl (MTR) group. This protection is crucial to prevent side reactions during peptide synthesis. The α-amino group remains unprotected, making it suitable for specific coupling strategies.

The chemical structure of this compound is as follows:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 80745-10-4 | [1][2] |

| Molecular Formula | C16H26N4O5S | [1][3] |

| Molecular Weight | 386.47 g/mol | [3] |

| Appearance | White to off-white powder | [3] |

| Solubility | Slightly soluble in water. Soluble in organic solvents such as methanol and dimethyl sulfoxide (DMSO). | [3] |

| Melting Point | Data not available | |

| Storage Conditions | 2-8°C, keep in a dark place under an inert atmosphere. | [3] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the arginine backbone protons (α-CH, β-CH₂, γ-CH₂, δ-CH₂), the protons of the MTR protecting group (methyl and methoxy groups on the benzene ring), and the exchangeable protons of the amino, guanidino, and carboxylic acid groups.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon, the α-carbon, the aliphatic carbons of the arginine side chain, and the aromatic and substituent carbons of the MTR group.

-

FT-IR: The infrared spectrum would exhibit characteristic absorption bands for the N-H stretching of the amine and guanidinium groups, C-H stretching of the alkyl and aromatic groups, C=O stretching of the carboxylic acid, and the S=O stretching of the sulfonyl group.

Experimental Protocols

This compound, with its free α-amino group, is typically utilized in solution-phase peptide synthesis or as the final amino acid in a solid-phase synthesis where N-terminal protection is not required. Below is a representative protocol for a solution-phase peptide coupling reaction that can be adapted for this compound.

Solution-Phase Peptide Coupling of an N-terminally Protected Amino Acid to this compound

This protocol describes the coupling of a generic N-protected amino acid (e.g., Boc-AA-OH) to the free amino group of this compound using carbodiimide activators.

Materials:

-

N-protected amino acid (e.g., Boc-AA-OH)

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC) or Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Tertiary base (e.g., N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA))

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine (saturated NaCl solution)

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

Neutralization of this compound:

-

Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM or DMF.

-

If this compound is in a salt form (e.g., hydrochloride), add 1.1 equivalents of a tertiary base (NMM or DIPEA) and stir the solution at room temperature for 15-20 minutes to neutralize the salt and free the amine.

-

-

Activation of the N-protected Amino Acid:

-

In a separate flask, dissolve the N-protected amino acid (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DCM or DMF.

-

Cool the solution to 0°C in an ice bath.

-

-

Coupling Reaction:

-

To the cooled solution from step 2, add the coupling agent (DIC or DCC, 1.1 equivalents).

-

Stir the mixture at 0°C for 15-20 minutes to pre-activate the carboxylic acid.

-

Add the neutralized this compound solution from step 1 to the activated carboxylic acid solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight. If DCC is used, a white precipitate of dicyclohexylurea (DCU) will form.

-

-

Work-up:

-

If DCC was used, filter the reaction mixture to remove the DCU precipitate and wash the solid with DCM. Combine the filtrate and washings.

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure protected peptide.

-

Cleavage of the MTR Protecting Group

The MTR group is labile to strong acids and is typically removed at the final stage of peptide synthesis.

Materials:

-

MTR-protected peptide

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., thioanisole, water, triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Dissolve the MTR-protected peptide in a cleavage cocktail. A common cocktail is TFA/thioanisole/water/TIS (e.g., 90:5:3:2 v/v/v/v).

-

Stir the mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the peptide sequence.

-

Monitor the deprotection by HPLC.

-

Once the reaction is complete, precipitate the crude peptide by adding the reaction mixture to cold diethyl ether.

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide with cold diethyl ether to remove the scavengers and cleavage byproducts.

-

Dry the peptide under vacuum.

Biological Context: L-Arginine and the mTOR Signaling Pathway

While this compound is a synthetic intermediate, the deprotected L-arginine residue it provides is a crucial amino acid with significant biological roles. L-arginine is a key regulator of the mTOR (mechanistic Target of Rapamycin) signaling pathway, which is a central controller of cell growth, proliferation, and metabolism.[4][5]

L-arginine activates the mTORC1 (mTOR complex 1) pathway.[5][6][7][8] In the absence of arginine, a protein complex called CASTOR1 binds to and inhibits GATOR2, which in turn keeps the Rag GTPases inactive and mTORC1 switched off.[6][7] When intracellular arginine levels rise, arginine binds directly to CASTOR1, causing a conformational change that leads to the dissociation of the CASTOR1-GATOR2 complex.[6][7] This liberates GATOR2 to activate the Rag GTPases, which then recruit mTORC1 to the lysosomal surface where it becomes activated by Rheb.[6] Activated mTORC1 then phosphorylates its downstream targets, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), to promote protein synthesis and cell growth.[5]

Below is a diagram illustrating the activation of the mTORC1 pathway by L-arginine.

References

- 1. N'-(4-Methoxy-2,3,6-trimethylphenylsulfonyl)-L-arginine | C16H26N4O5S | CID 7408178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. chembk.com [chembk.com]

- 4. mdpi.com [mdpi.com]

- 5. journals.physiology.org [journals.physiology.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. The CASTOR Proteins Are Arginine Sensors for the mTORC1 Pathway. | Broad Institute [broadinstitute.org]

- 8. Scientists identify sensor that modulates key metabolic pathway | Whitehead Institute [wi.mit.edu]

The Role of H-Arg(MTR)-OH in Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate process of solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is paramount to achieving high purity and yield of the target peptide. For the trifunctional amino acid arginine, with its highly basic guanidinium side chain, effective protection is critical to prevent undesirable side reactions. Among the various protecting groups developed for this purpose, the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (MTR) group, utilized in the form of H-Arg(MTR)-OH, represents a significant, albeit now more traditional, tool in the peptide chemist's arsenal. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and comparative data related to the use of this compound in peptide synthesis.

The MTR Protecting Group: A Chemical Overview

The MTR group is a sulfonyl-based protecting group applied to the guanidino moiety of arginine.[1][2] Its primary function is to mask the nucleophilicity of the side chain, thereby preventing its interference with the peptide bond formation during the coupling steps of SPPS.[2][3] this compound is compatible with both tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) SPPS strategies.[4][5]

The key characteristic of the MTR group is its substantial stability under acidic conditions.[1] This stability is a double-edged sword: while it offers robust protection during synthesis, it necessitates harsher and more prolonged cleavage conditions for its removal compared to more modern protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl).[1][3]

Comparative Analysis of Arginine Protecting Groups

The choice of arginine protecting group significantly influences the overall efficiency and outcome of peptide synthesis. The following table summarizes a comparison of commonly used sulfonyl-based protecting groups.

| Protecting Group | Relative Acid Lability | Typical Cleavage Time (TFA-based) | Key Considerations |

| Pbf | High | 1.5 - 3 hours | Most widely used in Fmoc-SPPS; milder cleavage conditions reduce side reactions.[1][6] |

| Pmc | Medium | 2 - 6 hours | More labile than MTR, but requires longer cleavage times than Pbf.[1][3] |

| MTR | Low | Up to 24 hours | High acid stability requires prolonged exposure to strong acids, increasing the risk of side reactions.[1][7] Best suited for peptides with one or two Arg residues.[8] |

| Ts (Tosyl) | Very Low | Requires HF | Primarily used in Boc-SPPS; generally incompatible with standard Fmoc cleavage conditions.[1] |

Quantitative Cleavage Efficiency Data

While direct side-by-side quantitative data for MTR under standard Fmoc-SPPS cleavage conditions is not extensively documented in recent literature due to the prevalence of Pbf and Pmc, a comparative study between Pbf and Pmc highlights the impact of acid lability on yield:

| Protecting Group | Cleavage Time | Yield of Desired Peptide |

| Arg(Pbf) | 3 hours | 69% |

| Arg(Pmc) | 3 hours | 46% |

This data underscores the advantage of more acid-labile protecting groups in achieving higher yields in shorter timeframes.[3] The significantly lower acid lability of MTR suggests that achieving comparable yields would necessitate much longer cleavage times, which in turn increases the probability of side reactions.[1]

Experimental Protocols

The following sections provide detailed methodologies for the incorporation of this compound in Fmoc-based solid-phase peptide synthesis.

Protocol 1: Coupling of Fmoc-Arg(MTR)-OH

This protocol outlines the manual coupling of Fmoc-Arg(MTR)-OH to a resin-bound peptide chain.

Materials:

-

Fmoc-protected peptide-resin

-

Fmoc-Arg(MTR)-OH

-

Coupling reagents (e.g., HBTU/HATU or DIC/Oxyma)[9]

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% Piperidine in DMF

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Activation:

-

In a separate vial, dissolve Fmoc-Arg(MTR)-OH (3-5 equivalents relative to resin loading), a coupling agent such as HBTU (3-5 equivalents), and an additive like HOBt or Oxyma (3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the solution and vortex for 1-2 minutes to pre-activate.

-

-

Coupling Reaction:

-

Add the activated Fmoc-Arg(MTR)-OH solution to the deprotected peptide-resin.

-

Agitate the mixture for 2-4 hours at room temperature. Due to the steric bulk of the MTR group, a longer coupling time or a double coupling may be necessary to ensure complete reaction.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3-5 times), followed by DCM (3-5 times), and finally DMF (3-5 times) to prepare for the next cycle.

-

-

Confirmation of Coupling (Optional): Perform a Kaiser test to ensure the absence of free primary amines, indicating a complete coupling reaction.

Protocol 2: Cleavage and Deprotection of the MTR Group

This protocol describes the final cleavage of the peptide from the resin and the removal of the MTR protecting group.

Materials:

-

Peptide-resin containing Arg(MTR)

-

Cleavage Cocktail: Trifluoroacetic acid (TFA) with scavengers. A common cocktail is Reagent K: TFA/phenol/water/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/v/v/v). For peptides containing MTR, a higher concentration of thioanisole can be beneficial to accelerate deprotection.[7] Another recommended cocktail for MTR cleavage is 5% (w/w) phenol in TFA.[5]

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.

-

Cleavage Reaction:

-

Add the cooled cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature.

-

The cleavage time for the MTR group is significantly longer than for Pbf or Pmc and can range from 7.5 to 24 hours.[5][7] It is highly recommended to monitor the deprotection progress by HPLC analysis of small aliquots taken at various time points.

-

-

Peptide Precipitation:

-

Once cleavage is complete, filter the resin and collect the filtrate.

-

Concentrate the filtrate under a stream of nitrogen.

-

Precipitate the crude peptide by adding the concentrated filtrate dropwise to a large volume of cold diethyl ether.

-

-

Peptide Isolation:

-

Pellet the precipitated peptide by centrifugation.

-

Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Potential Side Reactions

The harsh acidic conditions and prolonged reaction times required for MTR group removal can lead to several side reactions:

-

Sulfonation of Tryptophan: The cleaved MTR group can generate reactive cationic species that can modify the indole side chain of tryptophan residues.[7] The use of scavengers like thioanisole is crucial to minimize this side reaction.

-

Alkylation of other sensitive residues: Other nucleophilic side chains can also be susceptible to modification.

-

Incomplete Deprotection: Due to its high stability, incomplete removal of the MTR group is a significant risk, especially in peptides containing multiple arginine residues.[8] This leads to heterogeneity in the final product.

Logical and Experimental Workflows

The following diagrams illustrate the key decision-making process and the experimental workflow for peptide synthesis involving this compound.

Caption: Decision workflow for selecting an arginine protecting group.

Caption: SPPS workflow incorporating Fmoc-Arg(MTR)-OH.

Conclusion

This compound is a well-established reagent for the protection of the arginine side chain in peptide synthesis. Its high acid stability provides robust protection during the chain assembly process. However, this stability is also its main drawback, necessitating harsh and prolonged cleavage conditions that can lead to side reactions and potentially lower yields, especially in complex peptides with multiple arginine residues or other acid-sensitive amino acids.

For modern Fmoc-SPPS, particularly for longer and more complex peptides, the more acid-labile protecting groups such as Pbf are generally favored due to the milder deprotection conditions, shorter reaction times, and consequently higher purity and yield of the final peptide. Nevertheless, for the synthesis of shorter peptides with a single arginine residue, or in specific cases where its unique stability profile is advantageous, this compound remains a viable, albeit less common, option in the peptide chemist's toolkit. A thorough understanding of its properties and the associated protocols is essential for its successful application.

References

- 1. benchchem.com [benchchem.com]

- 2. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis [mdpi.com]

- 3. peptide.com [peptide.com]

- 4. EP1968995A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]

- 5. peptide.com [peptide.com]

- 6. benchchem.com [benchchem.com]

- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

An In-Depth Technical Guide to the MTR Protecting Group for Arginine Side Chain Protection

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of solid-phase peptide synthesis (SPPS), the effective protection of reactive amino acid side chains is paramount to achieving high purity and yield of the target peptide. The guanidinium group of arginine, with its high basicity, presents a particular challenge, necessitating robust protection to prevent side reactions during peptide chain elongation. The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (MTR) group is a well-established acid-labile protecting group for the arginine side chain, particularly in Fmoc-based SPPS strategies. This technical guide provides a comprehensive overview of the MTR protecting group, including its synthesis, application, cleavage, and a comparative analysis with other common arginine protecting groups.

Core Concepts: The Role and Chemistry of the MTR Group

The MTR group is a sulfonyl-based protecting group that masks the nucleophilicity of the guanidinium moiety of arginine. Its stability under the basic conditions required for Fmoc group removal and its lability under acidic conditions for final peptide cleavage make it a suitable, albeit now less commonly used, choice for Fmoc-SPPS.

The structure of Fmoc-Arg(Mtr)-OH is as follows:

H-Arg(MTR)-OH: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of H-Arg(MTR)-OH (Nα-H-Ng-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine), a critical arginine derivative used in peptide synthesis and other research applications. Understanding its physicochemical properties is paramount for its effective use, storage, and the successful synthesis of complex peptides.

Core Physicochemical Properties

This compound is a derivative of the amino acid L-arginine where the guanidino group on the side chain is protected by a 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group. This protection is crucial to prevent unwanted side reactions during peptide synthesis.[1][2]

| Property | Value | References |

| Molecular Formula | C₁₆H₂₆N₄O₅S | [1][3] |

| Molar Mass | 386.47 g/mol | [3] |

| Appearance | White to light yellow powder/solid | [3] |

| Storage Temperature | 2-8°C | [1][3] |

| Key Sensitivities | Moisture sensitive; store in a dark, dry place under an inert atmosphere. | [1][3] |

Note: The compound may also be available as a hydrate (e.g., this compound·1/2H₂O), which can influence its molecular weight and handling properties.[1][4]

Solubility Profile

The solubility of this compound is dictated by its large, hydrophobic Mtr protecting group and the ionizable groups of the core arginine structure.

Solubility in Common Solvents

Quantitative solubility data in peer-reviewed literature is scarce; however, qualitative descriptions provide practical guidance.

| Solvent | Solubility | References |

| Water | Slightly soluble | [3] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [3] |

| Methanol (MeOH) | Soluble | [3] |

| Dimethylformamide (DMF) | Soluble (Implied by its use in SPPS) | [2] |

| N-Butylpyrrolidone (NBP) | Soluble (Implied by its use in SPPS) | [2] |

Effect of pH on Aqueous Solubility

The solubility of peptides and their derivatives is highly dependent on pH.[5] this compound contains a free α-amino group and a carboxylic acid, making it zwitterionic at its isoelectric point (pI) and generally least soluble.

-

Acidic Conditions (pH < pI): In acidic solutions, the α-amino group is protonated (-NH₃⁺), leading to a net positive charge. This increases polarity and enhances solubility in aqueous media. For basic amino acid derivatives like this, dissolving in a dilute acidic solvent (e.g., 10-25% acetic acid) is a common strategy.[6]

-

Basic Conditions (pH > pI): In basic solutions, the carboxylic acid group is deprotonated (-COO⁻), resulting in a net negative charge, which can also improve solubility.

Stability Profile

The stability of this compound is a critical consideration for both storage and experimental use, particularly during the demanding conditions of peptide synthesis.

General Storage and Handling

For maximum shelf-life, this compound should be stored under controlled conditions to prevent degradation.

| Condition | Recommendation | Rationale | References |

| Temperature | 2-8°C | Minimizes thermal degradation. | [1][3] |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidation and degradation from reactive atmospheric components. | [1][3] |

| Moisture | Dry/Desiccated | The compound is moisture-sensitive; hydrolysis can occur. | [3] |

| Light | Keep in a dark place | Protects against potential photodegradation. | [1][3] |

Stability in Solution

In the context of solid-phase peptide synthesis (SPPS), the stability of the dissolved amino acid derivative is crucial. Studies on the closely related Fmoc-Arg(Mtr)-OH show that the Mtr protecting group is very stable in common SPPS solvents.

-

In DMF and NBP: Fmoc-protected arginine derivatives with Pbf and NO₂ protecting groups have shown complete stability in DMF and NBP, even at 45°C, conditions often used in SPPS.[2] While this data is for the Fmoc-protected version, it indicates the inherent stability of the Mtr group itself in these solvents.

Chemical Stability and Degradation

The Mtr group is known for its high stability toward acids compared to other common arginine protecting groups like Pbf and Pmc.[7]

-

Acid Lability: The Mtr group is significantly more resistant to acid cleavage than Pbf or Pmc.[7] Complete removal requires strong acid conditions, typically neat trifluoroacetic acid (TFA) with scavengers, often for prolonged periods (e.g., several hours).[2][8]

-

Degradation During Deprotection: This requirement for harsh, extended acid treatment can lead to side reactions, especially in peptides containing sensitive residues like tryptophan.[9]

-

Hydrolysis: Like all amino acid derivatives, this compound is susceptible to hydrolysis of its peptide bond if used in peptide synthesis, a process often catalyzed by acidic or basic conditions.[10]

Experimental Protocols and Workflows

Protocol for General Solubilization

This protocol provides a systematic approach to dissolving this compound, starting with the least harsh solvents. Always test with a small amount of material first.[5]

-

Initial Test in Water:

-

Add the desired volume of sterile, deionized water to a small, accurately weighed aliquot of this compound.

-

Vortex thoroughly. If the compound does not dissolve, gentle sonication for 10-15 minutes may be applied to break up aggregates.[5]

-

-

pH Adjustment (If Insoluble in Water):

-

Since this compound is a basic derivative, it will be more soluble at an acidic pH.

-

Prepare a fresh aliquot. Add a small amount of a dilute acidic solution (e.g., 10% acetic acid in water) dropwise while vortexing until the solid dissolves.[11]

-

-

Use of Organic Solvents:

-

If the intended application is incompatible with acidic aqueous solutions, use an organic solvent.

-

Add a minimal volume of pure DMSO or DMF to the vial.[11]

-

Vortex vigorously until the compound is completely dissolved.

-

For applications requiring an aqueous buffer, the concentrated organic solution can be added dropwise to the stirred buffer solution. This minimizes the risk of precipitation.

-

Workflow for Assessing Solution Stability

A common method to assess the stability of a compound in a specific solvent is to monitor its concentration over time using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[2][12]

References

- 1. Mtr-DL-Arg-OH.H2O | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. chembk.com [chembk.com]

- 4. peptide.com [peptide.com]

- 5. benchchem.com [benchchem.com]

- 6. bachem.com [bachem.com]

- 7. peptide.com [peptide.com]

- 8. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

H-Arg(MTR)-OH in Fmoc vs. Boc Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the use of H-Arg(MTR)-OH (Arginine with the 4-methoxy-2,3,6-trimethylbenzenesulfonyl protecting group on its side chain) in the two primary solid-phase peptide synthesis (SPPS) strategies: Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistry. This document will delve into the core principles, comparative performance, and detailed experimental considerations for incorporating this arginine derivative into synthetic peptides.

Introduction to Arginine Protection in Peptide Synthesis

The guanidinium group of arginine is strongly basic and requires protection during peptide synthesis to prevent side reactions. The choice of protecting group is critical and depends on the overall synthetic strategy, particularly the chemistry used for the temporary protection of the α-amino group (Fmoc or Boc). The MTR group is an acid-labile sulfonyl-based protecting group that has been utilized in both chemistries.

This compound: Chemical Properties and Strategic Considerations

The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (MTR) group offers a moderate level of acid lability. It is more susceptible to acid cleavage than the tosyl (Tos) group but more stable than the more modern Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) groups. This intermediate lability has implications for its application in both Fmoc and Boc SPPS.

In Fmoc Chemistry

In Fmoc chemistry, the α-amino protecting group is removed with a mild base (e.g., piperidine), while the side-chain protecting groups are typically cleaved at the end of the synthesis with a strong acid, commonly trifluoroacetic acid (TFA). The MTR group's stability to the basic conditions of Fmoc deprotection makes it a viable option. However, its removal requires relatively harsh acidic conditions, which can be a significant drawback.

In Boc Chemistry

In Boc chemistry, the α-amino protecting group is removed with a moderate acid (e.g., TFA), and the final cleavage from the resin, along with the removal of most side-chain protecting groups, is accomplished with a very strong acid, such as liquid hydrogen fluoride (HF). The MTR group is stable to the repetitive TFA treatments used for Boc removal and is readily cleaved by HF.

Quantitative Data Summary

Direct quantitative, side-by-side comparative data on the coupling efficiency of Fmoc-Arg(MTR)-OH versus Boc-Arg(MTR)-OH is not extensively available in the reviewed literature. However, the following tables summarize the key characteristics and deprotection conditions based on established principles and available information.

| Parameter | Fmoc-Arg(MTR)-OH | Boc-Arg(MTR)-OH | References |

| α-Amino Protection | Fmoc (Base-labile) | Boc (Acid-labile) | [] |

| Side-Chain Protection | MTR (Acid-labile) | MTR (Acid-labile) | [2] |

| Orthogonality | High (Base/strong acid) | Partial (Differential acid lability) | [] |

| Coupling Reagents | Commonly HBTU, HATU, DIC/Oxyma | Commonly DCC/HOBt, HBTU | [] |

| Deprotection of MTR | TFA with scavengers (prolonged) | HF, TFMSA | [4] |

| Deprotection Cocktail Component | Typical Concentration/Ratio | Purpose | References |

| Fmoc-Arg(MTR)-OH Deprotection | |||

| Trifluoroacetic acid (TFA) | ~90-95% | Cleavage of MTR group and from resin | [2] |

| Thioanisole | ~5% | Scavenger to prevent reattachment of MTR | [4] |

| Ethanedithiol (EDT) | ~2.5% | Scavenger | |

| Phenol | ~5% (in TFA) | Scavenger | [2] |

| Water | ~2.5-5% | Scavenger | |

| Boc-Arg(MTR)-OH Deprotection | |||

| Liquid Hydrogen Fluoride (HF) | 100% | Cleavage of MTR group and from resin | [4] |

| Anisole or cresol | ~10% | Scavenger |

Experimental Protocols

The following are generalized, comparative experimental protocols for the incorporation of this compound in Fmoc and Boc SPPS. These should be optimized based on the specific peptide sequence and scale of the synthesis.

Fmoc-SPPS Protocol for this compound

Resin: Wang or Rink Amide resin (depending on C-terminal acid or amide).

1. Resin Swelling:

-

Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

2. Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for 15-20 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

3. Coupling of Fmoc-Arg(MTR)-OH:

-

Pre-activate Fmoc-Arg(MTR)-OH (3-5 equivalents) with a coupling reagent such as HBTU (3 eq.) and HOBt (3 eq.) in the presence of N,N-diisopropylethylamine (DIEA) (6 eq.) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction using a ninhydrin test.

-

If the coupling is incomplete, repeat the coupling step.

-

Wash the resin with DMF (3-5 times).

4. Capping (Optional):

-

If the coupling is incomplete after a second attempt, cap the unreacted amino groups with a mixture of acetic anhydride and DIEA in DMF.

5. Final Cleavage and Deprotection:

-

After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with dichloromethane (DCM) and dry it under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/thioanisole/EDT/water (e.g., 90:5:2.5:2.5) for 2-4 hours. For peptides with multiple Arg(MTR) residues, longer cleavage times may be necessary.[5]

-

Filter the resin and collect the filtrate.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

Boc-SPPS Protocol for this compound

Resin: Merrifield or PAM resin.

1. Resin Swelling and Deprotection:

-

Swell the resin in DCM for 30-60 minutes.

-

Deprotect the existing amino acid on the resin by treating with 25-50% TFA in DCM for 1-2 minutes, followed by a 30-minute treatment.

-

Wash the resin with DCM, isopropanol, and then DCM.

2. Neutralization:

-

Neutralize the resin with 10% DIEA in DCM until the resin is no longer acidic (indicated by a colorimetric test).

-

Wash the resin with DCM.

3. Coupling of Boc-Arg(MTR)-OH:

-

Pre-activate Boc-Arg(MTR)-OH (3-5 equivalents) with a coupling reagent such as DCC (3 eq.) and HOBt (3 eq.) in DCM or DMF for 10-15 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction using a ninhydrin test.

-

If the coupling is incomplete, repeat the coupling step.

-

Wash the resin with DCM and DMF.

4. Final Cleavage and Deprotection:

-

After the final amino acid is coupled and the N-terminal Boc group is removed, wash the resin with DCM and dry it under vacuum.

-

Perform the final cleavage and deprotection using liquid HF at 0°C for 1-2 hours in the presence of a scavenger such as anisole. This procedure requires specialized equipment and safety precautions.

-

After HF evaporation, precipitate the peptide with cold diethyl ether, wash, and dry.

Mandatory Visualizations

Logical Flow of Fmoc and Boc SPPS Cycles

Caption: Comparative workflow of a single amino acid addition cycle in Fmoc and Boc SPPS.

Arginine Vasopressin (AVP) V2 Receptor Signaling Pathway

Arginine vasopressin is a peptide hormone that plays a crucial role in regulating water reabsorption in the kidneys. Its synthesis involves the incorporation of an arginine residue. The following diagram illustrates the signaling pathway initiated by AVP binding to its V2 receptor in the kidney's collecting duct principal cells.

Caption: Simplified signaling pathway of Arginine Vasopressin (AVP) via the V2 receptor.[6][7]

Discussion and Recommendations

The choice between Fmoc-Arg(MTR)-OH and Boc-Arg(MTR)-OH depends on several factors, including the overall peptide sequence, the presence of other sensitive residues, and the available laboratory equipment.

-

Fmoc-Arg(MTR)-OH:

-

Advantages: The primary advantage is the milder conditions for α-amino deprotection, which can be beneficial for sensitive sequences.[] The orthogonality of the Fmoc/tBu strategy is also a significant advantage.[]

-

Disadvantages: The major drawback is the harsh acidic conditions required for MTR removal, which can lead to side reactions, particularly the sulfonation of tryptophan residues.[8] For peptides containing multiple arginine residues, complete removal of the MTR groups can be challenging and may require extended reaction times.[5]

-

-

Boc-Arg(MTR)-OH:

-

Advantages: The Boc strategy is well-established and can be more effective for long or difficult sequences prone to aggregation.[9] The final, strong acid cleavage with HF is very effective at removing the MTR group.

-

Disadvantages: The repetitive use of TFA for Boc deprotection can be harsh on some sensitive peptide sequences. The use of liquid HF requires specialized, hazardous equipment and stringent safety protocols.

-

Recommendations:

-

For short peptides with a single arginine residue and no tryptophan, both Fmoc-Arg(MTR)-OH and Boc-Arg(MTR)-OH can be viable options.

-

For peptides containing tryptophan, the use of Fmoc-Arg(MTR)-OH is discouraged due to the high risk of tryptophan modification during MTR cleavage. In such cases, alternative protecting groups like Pbf or Pmc are recommended in the Fmoc strategy.[8]

-

For peptides with multiple arginine residues, the use of more acid-labile protecting groups like Pbf or Pmc in an Fmoc strategy is generally preferred to avoid the prolonged and harsh deprotection conditions required for multiple MTR groups.[5]

-

If a laboratory is equipped for and experienced with Boc chemistry and HF cleavage, Boc-Arg(MTR)-OH can be a robust choice, particularly for sequences where aggregation is a concern during Fmoc synthesis.

References

- 2. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. peptide.com [peptide.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. EP1968995A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]

- 9. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

The Guardian Molecules: A Deep Dive into the Discovery and History of Arginine Protecting Groups

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides, the building blocks of life and cornerstones of modern therapeutics, is a delicate dance of activation and protection. Among the proteinogenic amino acids, arginine, with its strongly basic guanidinium side chain, presents a unique challenge. Its high pKa necessitates the use of protecting groups to prevent unwanted side reactions during peptide synthesis. This in-depth technical guide explores the discovery and historical evolution of these crucial chemical shields, providing a comprehensive resource for researchers in peptide chemistry and drug development.

From Solution-Phase Beginnings to Solid-Phase Dominance: A Historical Overview

The journey of arginine protection began in the era of solution-phase peptide synthesis. Early efforts focused on taming the reactivity of the guanidinium group to allow for the controlled formation of peptide bonds. The advent of solid-phase peptide synthesis (SPPS) by Bruce Merrifield revolutionized the field and spurred the development of more sophisticated and orthogonal protecting group strategies.

The Early Pioneers: Cbz and Nitro Groups

The story of amino acid protection is incomplete without mentioning the groundbreaking work of Max Bergmann and Leonidas Zervas. In 1932, they introduced the carbobenzoxy (Cbz or Z) group, a pivotal moment in peptide chemistry.[1][2][3] While primarily used for α-amino group protection, its principles laid the groundwork for side-chain protection strategies. The Cbz group is introduced via a Schotten-Baumann reaction and is readily removed by catalytic hydrogenation.

Shortly after, in 1934, Bergmann and his colleagues reported the use of the nitro (NO2) group for the protection of the arginine guanidinium function.[4] The strong electron-withdrawing nature of the nitro group effectively reduces the basicity of the guanidinium moiety.[4] Though effective, the removal of the NO2 group required harsh conditions, such as catalytic hydrogenation or reduction with reagents like stannous chloride (SnCl2), which could be incompatible with other sensitive residues in the peptide.[4][5]

The Rise of Sulfonyl-Based Protection in Boc Chemistry

The era of Boc/Bzl (tert-butyloxycarbonyl/benzyl) solid-phase peptide synthesis demanded protecting groups stable to the repetitive acid treatments used for Nα-Boc deprotection, yet removable under strong acid conditions at the final cleavage step. This led to the prominence of arylsulfonyl-based protecting groups.

The tosyl (Tos) group, a p-toluenesulfonyl moiety, became a widely adopted protecting group for the arginine side chain in Boc-SPPS.[4][6] Its stability to trifluoroacetic acid (TFA) made it compatible with the Boc strategy. However, its removal necessitated the use of very strong acids, most notably anhydrous hydrogen fluoride (HF).[4]

Recognizing the limitations of the Tos group, researchers sought more acid-labile alternatives. In the late 1970s and early 1980s, the group of Haruaki Yajima and others developed the mesitylene-2-sulfonyl (Mts) and the more labile 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) groups.[7] The Mtr group, introduced by Fujino and colleagues, offered improved acid lability, allowing for its removal with a mixture of TFA and scavengers over a prolonged period.[7]

The Fmoc Era and the Pursuit of Milder Deprotection

The development of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection necessitated arginine side-chain protecting groups that were stable to piperidine but easily cleaved by mild acid (TFA). This led to the development of the next generation of sulfonyl-based protecting groups.

In 1987, Ramage and Green introduced the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group.[8] The Pmc group exhibited significantly greater acid lability than Mtr, allowing for its removal with TFA under conditions compatible with Fmoc-SPPS.[8]

Building on this, Louis A. Carpino's group in 1993 developed the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group.[9][10][11] The five-membered ring of the Pbf group, compared to the six-membered ring of Pmc, renders it even more susceptible to acid cleavage.[4] This increased lability allows for faster and more efficient deprotection, minimizing side reactions.[4]

Quantitative Comparison of Arginine Protecting Groups

The choice of an arginine protecting group has a significant impact on the efficiency of peptide synthesis, cleavage, and the purity of the final product. The following tables summarize key quantitative data for the most common protecting groups.

| Protecting Group | Nα-Strategy Compatibility | Discovery Era | Seminal Publication (Year) |

| Cbz (Z) | Solution-phase | Early 1930s | Bergmann & Zervas (1932)[1][2][3] |

| Nitro (NO2) | Boc, Solution-phase | Early 1930s | Bergmann et al. (1934)[4] |

| Tosyl (Tos) | Boc | Mid-20th Century | - |

| Mtr | Boc, Fmoc (less common) | Late 1970s/Early 1980s | Fujino et al. (1981)[7] |

| Pmc | Fmoc | Late 1980s | Ramage & Green (1987)[8] |

| Pbf | Fmoc | Early 1990s | Carpino et al. (1993)[9][10][11] |

| Protecting Group | Cleavage Conditions | Cleavage Time | Typical Crude Peptide Purity | Key Advantages | Key Disadvantages |

| NO2 | Catalytic hydrogenation or SnCl2 | Variable | Variable | Stable, prevents δ-lactam formation | Harsh removal can lead to side reactions (e.g., ornithine formation)[5][12] |

| Tos | Anhydrous HF | 1-2 hours | Variable | Robust protection | Requires highly corrosive and hazardous HF for cleavage[12] |

| Mtr | TFA with scavengers (e.g., phenol) | 7.5 - 24 hours | Moderate | More labile than Tos | Very slow cleavage, high risk of side reactions[13] |

| Pmc | TFA with scavengers | 2 - 6 hours | Good | Good acid lability for Fmoc-SPPS | Slower cleavage than Pbf, risk of tryptophan alkylation[13] |

| Pbf | TFA with scavengers | 1.5 - 3 hours | >70% | High acid lability, reduced side reactions | Can be sterically bulky, higher cost[12] |

digraph "Cleavage Lability of Sulfonyl Protecting Groups" { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];"Tos" [fillcolor="#EA4335"]; "Mtr" [fillcolor="#EA4335"]; "Pmc" [fillcolor="#4285F4"]; "Pbf" [fillcolor="#34A853"];

"Tos" -> "Mtr" [label="More Labile"]; "Mtr" -> "Pmc" [label="More Labile"]; "Pmc" -> "Pbf" [label="Most Labile"];

{rank=same; "Tos"; "Mtr"; "Pmc"; "Pbf";} label="Relative Acid Lability"; labelloc="t"; }

Key Side Reactions Associated with Arginine Protection

Despite the advancements in protecting group design, several side reactions can still occur during the synthesis and cleavage of arginine-containing peptides.

-

δ-Lactam Formation: During the activation of the carboxylic acid of a protected arginine residue, intramolecular cyclization can occur to form a δ-lactam, leading to chain termination. The use of the NO2 protecting group has been shown to prevent this side reaction.[4]

-

Sulfonation: During the acid-mediated cleavage of sulfonyl-based protecting groups (Mtr, Pmc, Pbf), the cleaved sulfonyl species can react with the guanidinium group of other arginine residues, leading to sulfonation.[13]

-

Tryptophan Alkylation: The carbocations generated during the cleavage of Pmc and, to a lesser extent, Pbf can alkylate the indole ring of tryptophan residues.[14] The use of scavengers in the cleavage cocktail is crucial to minimize this side reaction.

Experimental Protocols

The following are representative protocols for the synthesis of protected arginine derivatives and their use in peptide synthesis.

Synthesis of Nα-Boc-Nω-tosyl-L-arginine

This procedure involves the protection of the guanidinium group of L-arginine with a tosyl group, followed by the protection of the α-amino group with a Boc group.

-

Tosylation of Arginine: L-arginine is dissolved in aqueous sodium hydroxide. p-Toluenesulfonyl chloride (Tos-Cl) is added portion-wise while maintaining a basic pH. The reaction is stirred until completion. The product, Nω-tosyl-L-arginine, is precipitated by acidification and collected by filtration.

-

Boc Protection: Nω-tosyl-L-arginine is suspended in a suitable solvent (e.g., a mixture of dioxane and water). Di-tert-butyl dicarbonate (Boc2O) and a base (e.g., sodium bicarbonate) are added. The reaction is stirred until the starting material is consumed. The product, Nα-Boc-Nω-tosyl-L-arginine, is isolated by extraction and crystallization.

General Protocol for Fmoc-SPPS of an Arginine-Containing Peptide using Fmoc-Arg(Pbf)-OH

This protocol outlines a typical cycle for the incorporation of an arginine residue in Fmoc-based solid-phase peptide synthesis.

-

Resin Swelling: The solid support (e.g., Rink amide resin) is swollen in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: The N-terminal Fmoc group on the growing peptide chain is removed by treatment with a solution of 20% piperidine in DMF.

-

Washing: The resin is thoroughly washed with DMF to remove excess piperidine and byproducts.

-

Coupling: Fmoc-Arg(Pbf)-OH is pre-activated with a coupling reagent (e.g., HBTU/HOBt or DIC/Oxyma) and a base (e.g., DIEA) in DMF. The activated amino acid solution is then added to the resin, and the coupling reaction is allowed to proceed.

-

Washing: The resin is washed with DMF to remove unreacted reagents.

-

Repeat: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: After the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups (including the Pbf group) are removed by treatment with a cleavage cocktail, typically containing a high concentration of TFA and scavengers (e.g., triisopropylsilane and water).

Conclusion

The development of arginine protecting groups has been a journey of continuous innovation, driven by the evolving demands of peptide synthesis. From the early days of solution-phase chemistry to the sophisticated strategies of modern solid-phase synthesis, each new protecting group has represented a step towards greater efficiency, purity, and milder reaction conditions. The progression from the robust Tos and NO2 groups to the highly acid-labile Pmc and Pbf groups reflects a paradigm shift towards orthogonality and compatibility with sensitive peptide sequences. For researchers, scientists, and drug development professionals, a deep understanding of the history, properties, and applications of these "guardian molecules" is essential for the successful synthesis of complex and therapeutically relevant peptides. The ongoing quest for even more efficient and "traceless" protecting groups promises to continue this legacy of innovation in the exciting field of peptide science.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Bergmann-Zervas Carbobenzoxy Method [drugfuture.com]

- 4. mdpi.com [mdpi.com]

- 5. peptide.com [peptide.com]

- 6. nbinno.com [nbinno.com]

- 7. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

- 9. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group (Pbf) as arginine side chain protectant [bibbase.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. peptide.com [peptide.com]

The Indispensable Role of Sulfonyl-Based Protecting Groups in Modern Chemistry and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly within the realm of pharmaceutical development, the strategic use of protecting groups is paramount. Among these, sulfonyl-based protecting groups have emerged as a robust and versatile class of functionalities, indispensable for the selective masking of amines, alcohols, and phenols. Their inherent stability, coupled with a range of cleavage conditions, allows for the precise orchestration of complex synthetic routes, safeguarding sensitive functional groups from unwanted side reactions. This technical guide provides a comprehensive overview of the core functions, applications, and experimental considerations of common sulfonyl-based protecting groups, tailored for professionals engaged in chemical research and drug discovery.

Core Functions and Applications

Sulfonyl groups, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to an organic residue, are primarily employed to decrease the nucleophilicity and basicity of amines and to a lesser extent, to protect hydroxyl groups.[1][2] The formation of a stable sulfonamide or sulfonate ester renders the protected moiety inert to a wide array of reagents and reaction conditions.[3]

The utility of sulfonyl protecting groups extends across various domains of chemical synthesis:

-

Amine Protection: This is the most prevalent application. By converting an amine to a sulfonamide, its nucleophilic character is significantly attenuated, preventing it from participating in undesired reactions.[1][4] This strategy is crucial in peptide synthesis and the elaboration of complex molecules with multiple amine functionalities.[5][6]

-

Activation of Alcohols: While less common for protection due to the resulting sulfonate ester being an excellent leaving group, this property is strategically exploited to activate alcohols for nucleophilic substitution and elimination reactions.[1][5]

-

Drug Design and Development: The sulfonyl moiety is a key pharmacophore in a multitude of therapeutic agents, including antibiotics (sulfa drugs), diuretics, and anticancer agents.[7][8][9] Its introduction can modulate a compound's physicochemical properties, such as solubility and metabolic stability, and facilitate strong interactions with biological targets through hydrogen bonding.[9][10]

-

Fluorescent Labeling: Certain sulfonyl derivatives, such as the dansyl group, are highly fluorescent and are widely used to label amines and amino acids for analytical and biochemical studies.[11][12][13]

A Comparative Overview of Common Sulfonyl Protecting Groups

The choice of a specific sulfonyl protecting group is dictated by the desired level of stability and the orthogonality of its cleavage conditions relative to other functional groups present in the molecule. The most frequently employed sulfonyl protecting groups include the tosyl (Ts), nosyl (Ns), and dansyl (DNS) groups.

| Protecting Group | Structure | Introduction Reagent | Key Stability Characteristics | Common Cleavage Conditions |

| Tosyl (Ts) | p-Toluenesulfonyl | p-Toluenesulfonyl chloride (TsCl) | Stable to strong acids and bases, and many oxidizing and reducing agents.[1] | Reductive cleavage (e.g., Na/NH₃, Mg/MeOH), strong acid hydrolysis (harsh conditions).[1][14] |

| Nosyl (Ns) | 2-Nitrobenzenesulfonyl or 4-Nitrobenzenesulfonyl | 2-Nitrobenzenesulfonyl chloride or 4-Nitrobenzenesulfonyl chloride | Generally stable to acidic conditions.[1] | Mild nucleophilic cleavage with thiols (e.g., thiophenol and a base).[15][16] |

| Dansyl (DNS) | 5-(Dimethylamino)naphthalene-1-sulfonyl | Dansyl chloride (DNS-Cl) | Stable sulfonamide adducts.[12] | Primarily used for labeling; cleavage is not a primary consideration for its main application. |

Table 1. Comparison of Common Sulfonyl-Based Protecting Groups.

Experimental Protocols

The successful implementation of sulfonyl protecting groups hinges on well-defined experimental procedures for their introduction and removal. Below are representative protocols for the protection of an amine with tosyl chloride and the deprotection of a nosyl amide.

Protocol 1: Protection of an Amine with p-Toluenesulfonyl Chloride (Tosyl Group Introduction)

This protocol outlines the general procedure for the formation of a sulfonamide from a primary or secondary amine and tosyl chloride.

Materials:

-

Primary or secondary amine

-

p-Toluenesulfonyl chloride (TsCl)

-

Anhydrous dichloromethane (DCM)

-

Pyridine or triethylamine (TEA)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Dissolve the amine (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the base (e.g., pyridine or TEA, 1.5 eq) to the stirred solution.[7]

-

In a separate container, dissolve p-toluenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.

-

Add the TsCl solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.[7]

-

Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[7]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[7]

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.[7]

Protocol 2: Deprotection of a Nosyl-Protected Amine

This protocol describes the cleavage of a 2-nitrobenzenesulfonamide (nosyl amide) using a thiol-based reagent, a method characteristic for this protecting group.[15]

Materials:

-

Nosyl-protected amine

-

Thiophenol

-

Potassium hydroxide (KOH) or other suitable base

-

Anhydrous acetonitrile

-

Dichloromethane (DCM)

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

In a two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve thiophenol (2.5 eq) in anhydrous acetonitrile.[15]

-

Cool the mixture in an ice-water bath.

-

Slowly add an aqueous solution of potassium hydroxide (2.5 eq) over 10 minutes.[15]

-

After the addition is complete, remove the ice-water bath and stir for an additional 5 minutes.[15]

-

Add a solution of the nosyl-protected amine (1.0 eq) in acetonitrile to the reaction mixture over 20 minutes.[15]

-

Heat the reaction mixture to 50°C for approximately 40 minutes, monitoring the progress by TLC.[15]

-

Once the reaction is complete, cool the mixture to room temperature and dilute with water.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.[15]

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude deprotected amine, which can be further purified by chromatography or distillation.[15]

Visualization of Key Concepts

To further elucidate the principles and workflows associated with sulfonyl protecting groups, the following diagrams are provided.

Caption: General workflow for amine protection and deprotection.

Caption: Orthogonal deprotection strategy for sulfonyl groups.

Conclusion

Sulfonyl-based protecting groups are a cornerstone of modern organic synthesis, offering a reliable and versatile means to mask reactive amine and hydroxyl functionalities. Their well-understood stability profiles and diverse deprotection methods provide chemists with the tools necessary to navigate complex synthetic pathways with precision and efficiency. A thorough understanding of the characteristics of different sulfonyl groups, coupled with optimized experimental protocols, is essential for their successful application in academic research and the development of novel therapeutics. As the demand for more complex and sophisticated molecules continues to grow, the strategic deployment of sulfonyl protecting groups will undoubtedly remain a critical aspect of chemical innovation.

References

- 1. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 2. Protective Groups [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. Tosyl group - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Dansyl amide - Wikipedia [en.wikipedia.org]

- 12. Dansyl chloride - Wikipedia [en.wikipedia.org]

- 13. Application of dansyl chloride_Chemicalbook [chemicalbook.com]

- 14. youtube.com [youtube.com]

- 15. benchchem.com [benchchem.com]

- 16. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

H-Arg(MTR)-OH: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of H-Arg(MTR)-OH, an essential arginine derivative utilized in solid-phase peptide synthesis. The document outlines its physicochemical properties, applications, and the logical framework of its molecular characteristics.

Physicochemical Properties

This compound, chemically known as N-α-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine, is a white to light yellow crystalline powder.[1] Its key quantitative properties are summarized in the table below for ease of reference and comparison.

| Property | Value | Source |

| Molecular Formula | C16H26N4O5S | [1][2] |

| Molecular Weight | 386.47 g/mol | [1] |

| Appearance | White to light yellow powder | [1] |

| Solubility | Slightly soluble in water; Soluble in organic solvents like methanol and DMSO | [1] |

| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [1] |

Note: A hemihydrate form with a molecular formula of C16H26N4O5S · 0.5H2O and a corresponding molecular weight of 395.5 g/mol also exists.[3]

Core Applications in Peptide Synthesis

The primary application of this compound lies in its use as a protected amino acid building block in the synthesis of peptides. The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (MTR) group serves as a protecting group for the guanidino function of the arginine side chain. This protection is crucial to prevent unwanted side reactions during the peptide chain elongation process. The MTR group is stable under the conditions required for the removal of Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups from the N-terminus but can be cleaved under moderately acidic conditions, typically using trifluoroacetic acid (TFA), at the final stage of peptide synthesis.

Experimental Protocols

Due to the nature of this compound as a building block in peptide synthesis, specific experimental protocols would detail its incorporation into a growing peptide chain. A generalized protocol for its use in Fmoc-based solid-phase peptide synthesis (SPPS) is outlined below.

General Protocol for Coupling this compound in Fmoc-SPPS:

-

Resin Preparation: Start with a suitable solid support (e.g., Wang resin, Rink amide resin) pre-loaded with the C-terminal amino acid of the target peptide. Ensure the N-terminal Fmoc group of the resin-bound amino acid is removed (deprotected) using a 20% solution of piperidine in dimethylformamide (DMF).

-

Activation of this compound: In a separate vessel, dissolve this compound and a coupling reagent (e.g., HBTU, HATU) in a suitable solvent like DMF. Add a base, such as N,N-diisopropylethylamine (DIPEA), to activate the carboxylic acid group of this compound.

-

Coupling Reaction: Introduce the activated this compound solution to the deprotected resin. Allow the reaction to proceed for a specified time (typically 1-2 hours) at room temperature with gentle agitation to ensure complete coupling.

-

Washing: After the coupling reaction, thoroughly wash the resin with DMF to remove any unreacted reagents and byproducts.

-

Confirmation of Coupling: A qualitative ninhydrin test can be performed to confirm the completion of the coupling reaction. A negative result (no color change) indicates a successful coupling.

-

Fmoc Deprotection: The Fmoc group of the newly coupled this compound is then removed with 20% piperidine in DMF to prepare for the coupling of the next amino acid in the sequence.

This cycle of deprotection, activation, and coupling is repeated until the desired peptide sequence is assembled.

Logical Relationships of this compound Properties

The following diagram illustrates the logical connections between the key attributes of this compound.

Caption: Logical flow of this compound properties and application.

References

The Core Principles of Solid-Phase Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Solid-phase peptide synthesis (SPPS), a revolutionary technique pioneered by R. Bruce Merrifield, has become the cornerstone of modern peptide chemistry, enabling the routine and automated synthesis of peptides for research, diagnostics, and therapeutic applications.[1][2] This guide provides a comprehensive technical overview of the fundamental principles of SPPS, focusing on the core chemical strategies, experimental protocols, and critical parameters that underpin the successful synthesis of peptides.

The Fundamental Principle of SPPS

The core concept of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a polymeric resin.[1][2][3] This approach dramatically simplifies the purification process, as excess reagents and soluble by-products are easily removed by filtration and washing at each step of the synthesis cycle.[2][3] The entire process can be automated, allowing for high-throughput production of peptides with high purity and yield.[4]

The synthesis proceeds in the C-terminal to N-terminal direction and involves a repeated cycle of two main chemical steps: Nα-deprotection and coupling.[2]

The SPPS Cycle: A Step-by-Step Workflow

The synthesis of a peptide on a solid support follows a cyclical process, with each cycle extending the peptide chain by one amino acid.

Core Components of SPPS

The success of SPPS relies on the interplay of several key chemical components: the solid support, linkers, protecting groups, and coupling reagents.

Solid Supports (Resins)

The solid support is an insoluble polymeric matrix to which the initial amino acid is attached.[5] The most common resins are based on polystyrene cross-linked with divinylbenzene.[5] The physical and chemical properties of the resin, such as swelling capacity and mechanical stability, are crucial for efficient synthesis.[5]

Linkers

Linkers are bifunctional molecules that connect the nascent peptide chain to the solid support.[6] The choice of linker is critical as it determines the C-terminal functionality of the cleaved peptide (e.g., carboxylic acid or amide) and the conditions required for the final cleavage.[6]

| Resin Type | Linker Type | C-Terminal Functionality | Cleavage Condition |

| Wang Resin | p-alkoxybenzyl alcohol | Carboxylic Acid | Strong Acid (e.g., high % TFA)[7] |

| Rink Amide Resin | 4-(2',4'-dimethoxyphenyl-Fmoc-aminomethyl)-phenoxy | Amide | Strong Acid (e.g., high % TFA)[5][8] |

| 2-Chlorotrityl Chloride (2-CTC) Resin | 2-Chlorotrityl | Carboxylic Acid | Very Mild Acid (e.g., 1% TFA, AcOH/TFE/DCM)[1][9] |

Table 1: Common Resins and Linkers in Fmoc-SPPS.

Protecting Groups: The Principle of Orthogonality

To prevent unwanted side reactions, the reactive functional groups of the amino acids must be temporarily masked with protecting groups (PGs).[10][11] SPPS employs an orthogonal protection strategy, where different classes of protecting groups can be selectively removed under specific conditions without affecting others.[11] The two most common strategies are Fmoc/tBu and Boc/Bzl.[10]

The Fmoc/tBu strategy is currently the most widely used due to its milder cleavage conditions.[12]

Coupling Reagents